molecular formula C18H18N2O B14595166 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol CAS No. 60627-42-1

1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol

Cat. No.: B14595166
CAS No.: 60627-42-1
M. Wt: 278.3 g/mol
InChI Key: BHHKELMGQVAAPG-UHFFFAOYSA-N
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Description

1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol typically involves the reaction of appropriate substituted hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present on the pyrazole ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    1-Methyl-3,5-diphenyl-1H-pyrazol-4-ol: This compound has a similar structure but lacks the methyl groups on the phenyl rings, which can affect its chemical reactivity and biological activity.

    3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol: This compound has methyl groups on the pyrazole ring but only one phenyl group, leading to different properties and applications.

Properties

CAS No.

60627-42-1

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-methyl-3,5-bis(3-methylphenyl)pyrazol-4-ol

InChI

InChI=1S/C18H18N2O/c1-12-6-4-8-14(10-12)16-18(21)17(20(3)19-16)15-9-5-7-13(2)11-15/h4-11,21H,1-3H3

InChI Key

BHHKELMGQVAAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C)C3=CC=CC(=C3)C)O

Origin of Product

United States

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